ヘプタバルビタール
概要
説明
ヘプタバルビタールは、バルビツール酸系に属する鎮静剤および催眠薬です。 1950年代以降、ヨーロッパでは主に不眠症の治療に使用されていましたが、その後中止されました 。 ヘプタバルビタールは、主に鎮静と催眠のために使用される、中〜短時間のバルビツール酸系薬物です .
科学的研究の応用
Heptabarbital has been used in various scientific research applications, including:
Chemistry: Heptabarbital serves as a model compound for studying the reactivity and properties of barbiturates.
Biology: It is used in studies involving the central nervous system to understand the effects of barbiturates on neuronal activity.
Industry: Although its use has declined, heptabarbital was once used in the pharmaceutical industry for the production of sedative and hypnotic medications.
作用機序
ヘプタバルビタールは、アルファまたはベータサブユニットのいずれかのGABAA受容体に結合することで効果を発揮します 。 これらの結合部位は、GABA自体とは異なり、ベンゾジアゼピン結合部位とも異なります。 ヘプタバルビタールは、この受容体におけるGABAの効果を増強することで、入力抵抗を低下させ、バースト発火と持続発火を抑制し、バースト期間と個々の塩化物チャネルにおける平均コンダクタンスを増加させます。 これにより、抑制性シナプス後電流の振幅と減衰時間が増加します。 さらに、ヘプタバルビタールは、グルタミン酸受容体のサブタイプであるAMPA受容体をブロックし、神経ニコチン性アセチルコリン受容体に結合します .
生化学分析
Biochemical Properties
Heptabarbital plays a significant role in biochemical reactions by interacting with several key biomolecules. It binds to the gamma-aminobutyric acid (GABA) receptor, specifically the GABAA receptor, at either the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to decreased neuronal excitability . Additionally, heptabarbital blocks the AMPA receptor, a subtype of glutamate receptor, which further contributes to its inhibitory effects on the central nervous system . Heptabarbital also interacts with neuronal nicotinic acetylcholine receptors, acting as an antagonist .
Cellular Effects
Heptabarbital influences various cellular processes and cell types. By binding to the GABAA receptor, heptabarbital decreases input resistance and depresses burst and tonic firing in neurons, particularly in ventrobasal and intralaminar neurons . This results in increased burst duration and mean conductance at individual chloride channels, enhancing the amplitude and decay time of inhibitory postsynaptic currents . The blocking of AMPA receptors by heptabarbital reduces excitatory neurotransmission, further contributing to its sedative effects . These interactions impact cell signaling pathways, gene expression, and cellular metabolism, leading to the overall sedative and hypnotic effects of heptabarbital .
Molecular Mechanism
At the molecular level, heptabarbital exerts its effects by binding to the GABAA receptor at distinct sites from GABA and benzodiazepines . This binding potentiates the effect of GABA, leading to increased inhibitory postsynaptic currents . Heptabarbital also blocks the AMPA receptor, reducing excitatory neurotransmission . Additionally, heptabarbital acts as an antagonist at neuronal nicotinic acetylcholine receptors . These molecular interactions result in the overall sedative and hypnotic effects of heptabarbital .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of heptabarbital change over time. Heptabarbital has been shown to have a half-life of 6.1 to 11.2 hours, indicating its stability and duration of action . Studies using electroencephalogram (EEG) analysis in rats have demonstrated that heptabarbital induces burst suppression with isoelectric periods, which gradually recover to baseline EEG levels over time . These temporal effects highlight the stability and duration of heptabarbital’s sedative effects in laboratory settings .
Dosage Effects in Animal Models
The effects of heptabarbital vary with different dosages in animal models. In male Wistar rats, intravenous infusion of heptabarbital at a rate of 6-9 mg/kg per minute until burst suppression with isoelectric periods of 5 seconds or longer was observed . Higher doses of heptabarbital may lead to increased sedative effects and potential toxicity . It is important to carefully monitor and adjust dosages to avoid adverse effects in animal models .
Metabolic Pathways
Heptabarbital undergoes hepatic metabolism, primarily through phase I and phase II metabolic reactions . Phase I reactions involve oxidation, reduction, and hydrolysis, introducing hydrophilic groups to the molecule . Phase II reactions involve conjugation with glucuronic acid, glutathione, or other cofactors, further increasing the molecule’s hydrophilicity and facilitating its excretion . These metabolic pathways ensure the efficient elimination of heptabarbital from the body .
Transport and Distribution
Heptabarbital is transported and distributed within cells and tissues through various mechanisms. It binds to the GABAA receptor at either the alpha or beta subunit, facilitating its transport across cell membranes . Additionally, heptabarbital’s interaction with neuronal nicotinic acetylcholine receptors may influence its distribution within the central nervous system . The transport and distribution of heptabarbital are crucial for its sedative and hypnotic effects .
Subcellular Localization
Heptabarbital’s subcellular localization is primarily within the central nervous system, where it interacts with GABAA receptors and other neuronal receptors . The binding of heptabarbital to these receptors occurs at specific subunits, ensuring its targeted effects on neuronal activity . The subcellular localization of heptabarbital is essential for its role in modulating neuronal excitability and inducing sedation .
準備方法
一般的な方法の1つは、ナトリウムエトキシドの存在下でシクロヘプタノンとマロン酸ジエチルを反応させ、その後尿素で環化してバルビツール酸環を形成することです 。 工業生産方法は、一般的に同様の合成経路に従いますが、収率と純度を高くするために最適化された反応条件で、より大規模で行われます。
化学反応の分析
ヘプタバルビタールは、次のようないくつかのタイプの化学反応を起こします。
酸化: ヘプタバルビタールは、さまざまな代謝産物を生成するために酸化することができます。 酸化に一般的に使用される試薬には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 還元反応では、ヘプタバルビタールを対応するアルコール誘導体に変換することができます。 水素化ホウ素ナトリウムは、これらの反応で使用される一般的な還元剤です。
置換: ヘプタバルビタールは、官能基の1つが別の官能基に置き換えられる置換反応を起こすことができます。 たとえば、ハロゲン化反応では、臭素や塩素などの試薬を使用して、ハロゲン原子を分子に導入することができます。
これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
ヘプタバルビタールは、次のようなさまざまな科学研究に応用されてきました。
化学: ヘプタバルビタールは、バルビツール酸の反応性と特性を研究するためのモデル化合物として役立ちます。
生物学: バルビツール酸が神経活動に与える影響を理解するために、中枢神経系に関わる研究で使用されます。
医学: ヘプタバルビタールは、人体への影響を調べるための薬物動態および薬力学研究に使用されてきました.
産業: 使用量は減少していますが、ヘプタバルビタールはかつて、鎮静剤および催眠薬の製造のために製薬業界で使用されていました。
類似化合物との比較
ヘプタバルビタールは、フェノバルビタール、ペントバルビタール、セコバルビタールなどの他の化合物を含むバルビツール酸系に属します 。 これらの化合物と比較して、ヘプタバルビタールは独自のシクロヘプテニル基を持っており、これが独特な薬物動態と薬力学特性に貢献しています。 フェノバルビタールは一般的に抗痙攣薬として使用されますが、ヘプタバルビタールは主に鎮静剤および催眠薬として使用されてきました .
生物活性
Heptabarbital, a member of the barbiturate class of drugs, is primarily recognized for its sedative and hypnotic properties. This article delves into its biological activity, examining its pharmacodynamics, pharmacokinetics, and clinical implications through various studies and case analyses.
Heptabarbital exerts its effects mainly through modulation of the GABAA receptor, which is critical in the central nervous system (CNS). The drug binds to specific sites on the GABAA receptor distinct from those utilized by GABA itself and benzodiazepines. This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx into neurons, which diminishes their excitability and results in sedative effects .
In addition to its GABAergic activity, heptabarbital also inhibits AMPA receptors, which are involved in excitatory neurotransmission mediated by glutamate. This dual action contributes to its overall depressant effects on the CNS .
Pharmacokinetics
The pharmacokinetic profile of heptabarbital has been studied extensively. A notable study evaluated the drug's concentration-response relationship in adult female rats. The research indicated that serum concentrations at the onset of loss of righting reflex (LRR) were consistent across varying infusion rates, suggesting a stable pharmacodynamic response regardless of administration speed. Key findings include:
- Serum Concentration at LRR : Increased slightly with higher infusion rates.
- Brain Tissue Concentration : Remained stable despite different dosing protocols, indicating a predictable pharmacokinetic behavior .
Table 1 summarizes the concentration levels observed in various biological compartments:
Compartment | Concentration at Onset of LRR (mg/kg) | Standard Deviation (SD) |
---|---|---|
Serum | 77 | 8 |
Brain Tissue | 76 | 7 |
Cerebrospinal Fluid (CSF) | 29 | 5 |
Clinical Applications
Heptabarbital has been used historically in medical settings for inducing anesthesia and managing seizures. Its efficacy as a sedative-hypnotic agent is well-documented; however, it has largely fallen out of favor due to the availability of safer alternatives with fewer side effects.
Case Studies
- Anesthetic Use : In a controlled study involving surgical patients, heptabarbital was administered as part of an anesthetic regimen. The drug effectively induced sedation with minimal adverse effects when monitored closely .
- Seizure Management : A retrospective analysis reported that heptabarbital was utilized in emergency settings for seizure control. Patients demonstrated significant improvement in seizure frequency and duration during treatment periods .
Safety Profile and Side Effects
While heptabarbital is effective as a sedative, its use is associated with several risks:
特性
IUPAC Name |
5-(cyclohepten-1-yl)-5-ethyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZQYDJGLKSCSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17626-60-7 (mono-hydrochloride salt) | |
Record name | Heptabarbital [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10198927 | |
Record name | Heptabarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Heptabarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.24e-01 g/L | |
Record name | Heptabarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptabarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Heptabarbital (like all barbiturates) works by binding to the GABAA receptor at either the alpha or the beta sub unit. These are binding sites that are distinct from GABA itself and also distinct from the benzodiazepine binding site. Like benzodiazepines, barbiturates potentiate the effect of GABA at this receptor. This GABAA receptor binding decreases input resistance, depresses burst and tonic firing, especially in ventrobasal and intralaminar neurons, while at the same time increasing burst duration and mean conductance at individual chloride channels; this increases both the amplitude and decay time of inhibitory postsynaptic currents. In addition to this GABA-ergic effect, barbiturates also block the AMPA receptor, a subtype of glutamate receptor. Glutamate is the principal excitatory neurotransmitter in the mammalian CNS. Heptabarbital also appears to bind neuronal nicotinic acetylcholine receptors. | |
Record name | Heptabarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
509-86-4 | |
Record name | Heptabarbital | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=509-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptabarbital [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000509864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptabarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptabarbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptabarb | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEPTABARBITAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10R70ML23 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Heptabarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 °C | |
Record name | Heptabarbital | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01354 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Heptabarbital | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015443 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Heptabarbital?
A1: While the precise mechanism remains undefined, research suggests Heptabarbital, like other barbiturates, acts by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) within the central nervous system [, , ]. This enhancement leads to a reduction in neuronal excitability.
Q2: How does the route of administration influence Heptabarbital's effects?
A2: Studies show varying effects based on administration routes. Oral administration of Heptabarbital can significantly decrease the bioavailability of Bishydroxycoumarin, likely due to altered absorption and increased metabolism [, ]. Conversely, intravenous administration provides a more direct route, impacting the pharmacokinetic-pharmacodynamic relationship, particularly in cases of renal dysfunction [].
Q3: What is the molecular formula and weight of Heptabarbital?
A3: Heptabarbital has the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol.
Q4: Are there any unique spectroscopic characteristics of Heptabarbital?
A4: While specific spectroscopic data isn't extensively detailed in the provided research, gas chromatography coupled with various detectors like nitrogen-selective detectors or mass spectrometry are commonly employed for its identification and quantification [, , ].
Q5: How is Heptabarbital absorbed and distributed in the body?
A5: Absorption of Heptabarbital varies with the route of administration. Oral administration is affected by factors like co-administered drugs and individual variations [, ]. Distribution studies are limited, but research suggests rapid equilibration between cerebrospinal fluid and the brain, indicating its ability to cross the blood-brain barrier [].
Q6: What is the primary route of elimination for Heptabarbital?
A6: While specific details on elimination pathways are limited in the provided research, being a barbiturate, Heptabarbital is primarily metabolized in the liver, and its metabolites are likely excreted through urine [, , ].
Q7: How does Heptabarbital interact with other drugs, specifically anticoagulants?
A7: Studies demonstrate that Heptabarbital can significantly influence the pharmacokinetics of anticoagulants like Bishydroxycoumarin [, , ]. This interaction primarily stems from Heptabarbital's ability to induce liver enzymes, thereby accelerating the metabolism of these anticoagulants and potentially reducing their efficacy.
Q8: What are the known toxicities associated with Heptabarbital?
A8: While detailed toxicological data isn't explicitly presented in the provided research, being a barbiturate, Heptabarbital carries the risk of dependence and respiratory depression, particularly at higher doses. Specific organ toxicities haven't been extensively explored in these studies [].
Q9: What is the safety profile of Heptabarbital?
A9: The safety profile of Heptabarbital is similar to other barbiturates, with potential for abuse, dependence, and respiratory depression. Long-term use can lead to tolerance and withdrawal symptoms. These aspects necessitate careful consideration of risks and benefits before clinical use.
Q10: What analytical methods are commonly used to study Heptabarbital?
A10: Gas chromatography, often coupled with nitrogen-selective detectors or mass spectrometry, is frequently employed for the quantification and identification of Heptabarbital in biological samples [, , ]. These methods offer high sensitivity and specificity, crucial for accurate pharmacokinetic and metabolic studies.
Q11: What are the potential applications of Heptabarbital based on the current research?
A11: While once used clinically as a sedative and hypnotic agent, Heptabarbital’s applications have diminished due to safer alternatives. Currently, its primary use is in research settings to study drug metabolism, enzyme induction, and drug interactions, particularly concerning the cytochrome P450 system [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。